Acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
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Overview
Description
Acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is known for its unique structure, which includes a trifluoroacetic acid ester linked to a 4-methyl-2-oxo-2H-1-benzopyran moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester involves several steps. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoroacetic ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, perfumes, and other industrial chemicals
Mechanism of Action
The mechanism of action of acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester involves its interaction with specific molecular targets and pathways. The trifluoroacetic ester group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester can be compared with other similar compounds, such as:
Acetic acid, [(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, ethyl ester: This compound has a similar coumarin structure but with an ethyl ester group instead of a trifluoroacetic ester.
Trifluoroacetic acid: While not a coumarin derivative, it shares the trifluoroacetic acid moiety and is widely used in organic synthesis.
The uniqueness of this compound lies in its combination of the trifluoroacetic ester group with the coumarin scaffold, which imparts distinct chemical and biological properties.
Biological Activity
Acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester, commonly referred to as (4-methyl-2-oxochromen-7-yl) 2,2,2-trifluoroacetate, is a synthetic compound belonging to the class of benzopyran derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- CAS Number: 89568-34-3
- Molecular Formula: C₁₂H₇F₃O₄
- Molecular Weight: 272.177 g/mol
- Structure: The compound features a benzopyran core with trifluoroacetate and methyl substituents that influence its biological properties.
Antimicrobial Properties
Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that several coumarin analogues showed formidable antibacterial properties against various strains of gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 to 25 µg/mL against these pathogens .
Table 1: Antimicrobial Activity of Coumarin Derivatives
Compound | Target Bacteria | MIC (µg/mL) | Activity Level |
---|---|---|---|
Compound A | Staphylococcus aureus | 6.25 | Significant |
Compound B | Bacillus subtilis | 12.5 | Moderate |
Compound C | Escherichia coli | 25 | Moderate |
Compound D | Methicillin-resistant S. aureus (MRSA) | 50 | Limited |
Anti-inflammatory Activity
In addition to antimicrobial effects, benzopyran derivatives have shown anti-inflammatory properties. A study focused on the structure–activity relationship (SAR) of various benzopyran compounds revealed that modifications at specific positions on the benzopyran ring could enhance anti-inflammatory activity. For instance, compounds with electron-donating groups exhibited higher efficacy in inhibiting pro-inflammatory cytokines compared to their counterparts with electron-withdrawing groups .
The biological activity of this compound is believed to stem from its ability to interact with bacterial cell membranes and inhibit essential enzymes involved in bacterial growth and replication. The presence of trifluoromethyl groups enhances lipophilicity, allowing better membrane penetration and interaction with target sites within microbial cells .
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various coumarin derivatives against clinical isolates of MRSA. The results indicated that certain derivatives, particularly those containing the trifluoroacetate moiety, demonstrated significant inhibition zones in agar diffusion assays compared to standard antibiotics like methicillin .
In Vivo Studies
In vivo studies assessing the anti-inflammatory effects of benzopyran derivatives showed promising results in animal models. These studies highlighted a reduction in edema and inflammatory markers following treatment with these compounds, suggesting potential therapeutic applications in inflammatory diseases .
Properties
CAS No. |
89568-34-3 |
---|---|
Molecular Formula |
C12H7F3O4 |
Molecular Weight |
272.18 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C12H7F3O4/c1-6-4-10(16)19-9-5-7(2-3-8(6)9)18-11(17)12(13,14)15/h2-5H,1H3 |
InChI Key |
RIOLMWUWALRPQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(F)(F)F |
Origin of Product |
United States |
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